(E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H24N4OS and its molecular weight is 368.5. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase Inhibition
Research has demonstrated that analogs of the compound , specifically 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine acrylamides, act as potent pan-erbB tyrosine kinase inactivators. These compounds have been studied for their irreversible inhibition of the epidermal growth factor receptor (EGFR), with one derivative (CI-1033) advancing to clinical trials. The structural modifications at the acrylamide moiety have been explored to enhance solubility and efficacy against EGFR phosphorylation and tumor cell autophosphorylation, indicating a promising direction for cancer therapy research (Smaill et al., 2001).
Antibacterial and Anticancer Evaluation
Another study focused on synthesizing new heterocyclic compounds, including those with acrylamide functionalities, demonstrated significant antibacterial and anticancer activities. These synthesized compounds, through various structural alterations, exhibited potent activities against S. aureus and a broad range of tumor cell lines, highlighting their potential as therapeutic agents (Bondock & Gieman, 2015).
Antipsychotic Potential
Compounds containing heterocyclic carboxamides, similar in structure to the chemical , have been synthesized and evaluated for their potential antipsychotic properties. These analogs have demonstrated potent in vitro binding to dopamine and serotonin receptors and in vivo efficacy in antagonizing certain behavioral effects in mice models. The findings suggest these derivatives as promising candidates for the development of new antipsychotic medications (Norman et al., 1996).
Prostate Cancer Research
A study evaluating quinolinyl acrylate derivatives against human prostate cancer cells (PC-3 and LNCaP) in vitro and in vivo demonstrated that specific compounds reduced cell viability, adhesion, migration, invasion, and neoangiogenesis. These results underline the potential therapeutic usefulness of quinolinyl derivatives in treating prostate cancer (Rodrigues et al., 2012).
Eigenschaften
IUPAC Name |
(E)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c25-19(8-7-16-4-3-13-26-16)23-15-9-11-24(12-10-15)20-17-5-1-2-6-18(17)21-14-22-20/h3-4,7-8,13-15H,1-2,5-6,9-12H2,(H,23,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGMGXXRIFNGOT-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.